
2-Ethyl-6-methoxy-4-propylphenol
Overview
Description
2-Ethyl-6-methoxy-4-propylphenol is an organic compound with the molecular formula C12H18O2 It is a substituted phenol, characterized by the presence of an ethyl group at the 2-position, a methoxy group at the 6-position, and a propyl group at the 4-position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methoxy-4-propylphenol can be achieved through several methods. One common approach involves the alkylation of a methoxyphenol precursor. For instance, starting with 2-methoxyphenol, the ethyl and propyl groups can be introduced through Friedel-Crafts alkylation reactions using ethyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and selective alkylation techniques are employed to achieve the desired substitution pattern on the phenol ring. The use of supported metal catalysts, such as palladium on carbon (Pd/C), can facilitate these transformations under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methoxy-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding cyclohexanol derivative using hydrogenation over a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring. For example, nitration with nitric acid (HNO3) can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
2-Ethyl-6-methoxy-4-propylphenol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a model compound for studying phenolic reactions.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methoxy-4-propylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing enzyme activity and receptor binding. The methoxy and alkyl groups modulate the compound’s lipophilicity and steric properties, affecting its bioavailability and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-propylphenol: Lacks the ethyl group at the 2-position.
4-Propylguaiacol: Similar structure but with different substitution patterns.
Dihydroeugenol: Contains a methoxy group and a propyl group but differs in the position of the substituents.
Uniqueness
2-Ethyl-6-methoxy-4-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-ethyl-6-methoxy-4-propylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-6-9-7-10(5-2)12(13)11(8-9)14-3/h7-8,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFRDLSRXCMTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)OC)O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




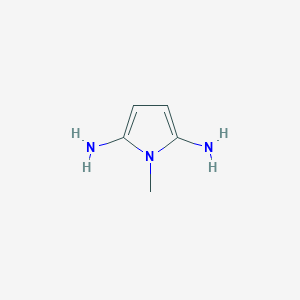
![Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B3289954.png)
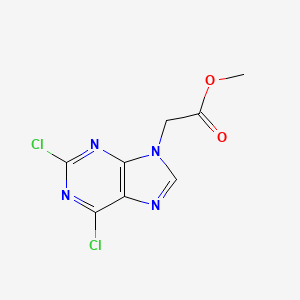

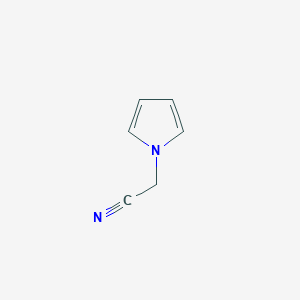
![1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine](/img/structure/B3289984.png)
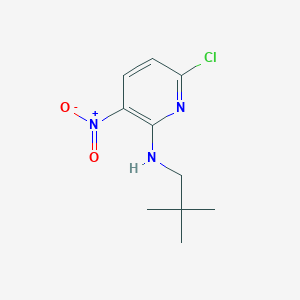
![tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis](/img/structure/B3290006.png)
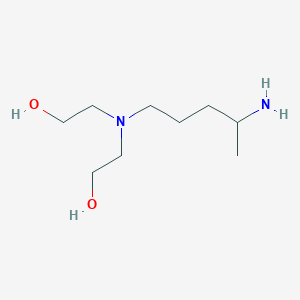
![1-[2-(Dimethylamino)ethyl]imidazolidin-2-one](/img/structure/B3290026.png)
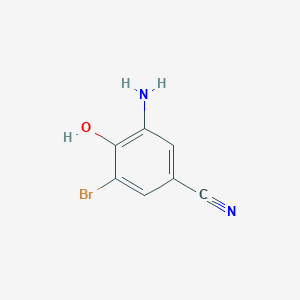
![Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-](/img/structure/B3290034.png)
